Ethyl benzyl(phenyl)carbamate
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Overview
Description
Ethyl benzyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its role as a protecting group in organic synthesis, where it temporarily masks reactive functional groups to prevent unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOO}\text{C}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl benzyl(phenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine, ethanol, and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbamates or amides.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Benzylamine, ethanol, and carbon dioxide.
Oxidation: Corresponding carbamates or amides.
Substitution: Substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Ethyl benzyl(phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl benzyl(phenyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it an effective protecting group in organic synthesis. The compound can be selectively removed under mild conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved in its action depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Ethyl benzyl(phenyl)carbamate can be compared with other carbamates such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Benzyl carbamate: Contains a benzyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl, benzyl, and phenyl groups, which provide distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in various industrial applications.
Biological Activity
Ethyl benzyl(phenyl)carbamate, a member of the carbamate class of compounds, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is known for its role in inhibiting acetylcholinesterase (AChE) activity. The general structure can be represented as follows:
1. Insecticidal Properties
This compound has been studied for its insecticidal properties. Research indicates that it exhibits significant toxicity against various insect species. For instance, in a study involving the application of this compound on infested crops, it demonstrated effective mortality rates against aphids and other agricultural pests within hours of exposure .
Insect Species | Concentration (ppm) | Mortality Rate (%) | Time (hours) |
---|---|---|---|
Vicia fabae (field bean) | 1000 | 100 | 6 |
Pieris brassica (cabbage) | 1000 | 100 | 24 |
Musca domestica (housefly) | 30 | 100 | 24 |
2. Antifungal Activity
The compound also shows promising antifungal activity. A study on similar carbamate derivatives revealed that they could inhibit spore germination and mycelial growth in fungi such as Botrytis cinerea, which is responsible for significant crop losses . The mechanism involves disruption of the fungal electron transport chain, leading to cell death.
The biological activity of this compound is primarily attributed to its interaction with the AChE enzyme. While many carbamates act as AChE inhibitors, studies suggest that this compound may have additional targets that enhance its efficacy against pests and pathogens .
Key Mechanisms:
- AChE Inhibition : Disruption of neurotransmission in insects leading to paralysis and death.
- Fungal Cell Disruption : Inhibition of critical metabolic pathways in fungi, preventing growth and reproduction.
Case Study 1: Efficacy Against Aphids
A field trial conducted on Vicia fabae showed that spraying this compound at a concentration of 1000 ppm resulted in complete mortality of adult vetch aphids within six hours. This highlights its rapid action and potential as a viable insecticide in agricultural settings.
Case Study 2: Antifungal Application
In vitro tests demonstrated that this compound significantly inhibited the growth stages of Botrytis cinerea. The compound was effective at various concentrations, showcasing its potential as a fungicide with both preventive and curative properties.
Properties
CAS No. |
610-43-5 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl N-benzyl-N-phenylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)17(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
ATIPBKCFGLKIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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